molecular formula C19H27N3O5 B6073615 methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate

methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate

Cat. No.: B6073615
M. Wt: 377.4 g/mol
InChI Key: ZNICTOFUBMQEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MEMG and is widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of MEMG involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine and butyrylcholine neurotransmitters. The inhibition of these enzymes leads to an accumulation of these neurotransmitters, which results in increased neurotransmission.
Biochemical and Physiological Effects:
MEMG has various biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine neurotransmitters. Additionally, MEMG has been shown to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using MEMG in lab experiments is its high solubility in water, which makes it easy to handle and use. Additionally, MEMG has a low toxicity and does not have any known side effects. However, one limitation of using MEMG is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of MEMG in scientific research. One area of focus is the development of new MEMG derivatives with enhanced properties. Additionally, MEMG can be used as a tool to study the interaction between proteins and membranes. Another area of focus is the use of MEMG in drug discovery for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, MEMG is a unique chemical compound that has various applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for researchers. The future directions for the use of MEMG in scientific research are promising and hold great potential for the development of new drugs and treatments for neurological disorders.

Synthesis Methods

The synthesis of MEMG involves the reaction between N-methylglycine and N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl} chloride. The reaction is carried out in the presence of a base such as triethylamine. The product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MEMG has been extensively used in scientific research for its various applications. It is commonly used as a substrate for enzymes such as acetylcholinesterase and butyrylcholinesterase. MEMG is also used as a probe to study the binding sites of these enzymes. Additionally, MEMG is used as a fluorescent probe to study the interaction between proteins and membranes.

Properties

IUPAC Name

methyl 2-[[2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-4-27-16-8-6-5-7-14(16)12-22-10-9-20-19(25)15(22)11-17(23)21(2)13-18(24)26-3/h5-8,15H,4,9-13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICTOFUBMQEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)N(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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